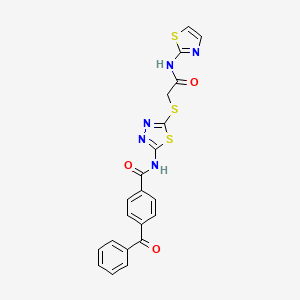

4-benzoyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

4-Benzoyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a benzoyl group at the 4-position of the benzene ring and a thioether-linked 2-oxoethyl-thiazolylamino substituent on the thiadiazole core. Its synthesis typically involves multi-step reactions, such as coupling of benzoyl chloride derivatives with functionalized thiadiazole intermediates under controlled conditions (e.g., using DMF as a solvent and sodium hydride as a base) . The compound’s structure is confirmed via spectroscopic methods (IR, NMR, HRMS) and crystallography .

Properties

IUPAC Name |

4-benzoyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O3S3/c27-16(23-19-22-10-11-30-19)12-31-21-26-25-20(32-21)24-18(29)15-8-6-14(7-9-15)17(28)13-4-2-1-3-5-13/h1-11H,12H2,(H,22,23,27)(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWIYURRMRKBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Thiazole Moiety: The thiazole ring can be introduced through the reaction of the thiadiazole intermediate with thiazole derivatives, often using coupling reagents such as EDCI or DCC.

Attachment of the Benzoyl Group: The final step involves the acylation of the intermediate with benzoyl chloride or benzoyl anhydride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 4-benzoyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibits notable antimicrobial properties. Its ability to inhibit the growth of various bacterial strains positions it as a candidate for developing new antibacterial agents. The mechanism of action is believed to involve interaction with cellular targets that disrupt essential biological processes in microorganisms.

Anticancer Potential

The compound has also shown promise in anticancer research. Preliminary findings suggest that it may inhibit specific enzymes involved in cancer cell proliferation. This inhibition could lead to reduced tumor growth and improved patient outcomes. Further studies are needed to elucidate the specific pathways affected and to optimize the compound's efficacy against different cancer types.

Medicinal Chemistry

In medicinal chemistry, the compound's structural features allow it to act as a ligand for various biological receptors and enzymes. This property makes it a valuable scaffold for designing novel therapeutics targeting diseases such as cancer and infections. The ability to modify its structure through chemical synthesis opens avenues for creating derivatives with enhanced biological activity.

Industrial Applications

The stability and reactivity of This compound make it suitable for industrial applications, particularly in the production of advanced materials such as polymers and coatings. Its unique chemical properties can be harnessed to develop materials with specific functionalities tailored for various industrial needs.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections.

- Anticancer Research : In vitro assays revealed that the compound inhibited cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating its potential as an anticancer agent.

- Material Science Applications : Research highlighted its utility as a building block for synthesizing novel polymers with enhanced mechanical properties, suggesting applications in coatings and composite materials.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, leading to altered cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and chemical properties of 4-benzoyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be contextualized by comparing it to structurally related thiadiazole and benzamide derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Structural and Functional Differences

However, nitro groups are electron-withdrawing, which may alter electronic interactions with biological targets . The thiazol-2-ylamino side chain in the target compound mimics motifs seen in antifungal agents (e.g., nitazoxanide derivatives, ), suggesting possible dual anticancer-antimicrobial applications .

Anticancer Activity :

- Compounds with acrylamido side chains (e.g., 7c–7f, ) exhibit stronger pro-apoptotic activity (IC₅₀ < 10 µM) than the target compound, likely due to their planar, conjugated systems enhancing DNA intercalation .

- The target compound’s thioether linkage may confer metabolic stability over esters or amides in analogs like those in .

Antimicrobial Potential: The thiazole-thiadiazole hybrid scaffold in the target compound aligns with antifungal derivatives in and , which inhibit ergosterol biosynthesis (MIC = 4–64 µg/mL) . In contrast, piperidine-containing analogs () lack significant antimicrobial activity, highlighting the critical role of the thiazolylamino group .

Molecular Docking and Mechanistic Insights

- Docking studies on similar compounds () suggest that the amide carbonyl and thiazole nitrogen atoms form hydrogen bonds with enzymatic targets (e.g., acetylcholinesterase or PFOR) .

- The benzoyl group in the target compound may occupy hydrophobic pockets in kinase domains, a feature absent in smaller substituents like nitro or cyano groups .

Biological Activity

4-benzoyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse scientific studies.

Chemical Structure and Synthesis

The compound features a benzamide core with a thiadiazole ring and a thiazole moiety. The synthesis typically involves multi-step reactions:

- Formation of Thiadiazole Ring : Reacting thiosemicarbazide with carbon disulfide under basic conditions.

- Thiazole Moiety Introduction : A condensation reaction between a thioamide and a haloketone.

- Coupling with Benzamide : Final coupling with 4-benzoyl chloride in the presence of a base like triethylamine.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its ability to interact with various biological macromolecules. Below are the key areas of activity:

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that certain thiadiazole derivatives possess significant antibacterial and antifungal effects against various pathogens.

| Compound | Activity Type | Target Organism | EC50 (μg/mL) |

|---|---|---|---|

| 4-benzoyl-N-(5-thiadiazole derivative) | Antibacterial | Xanthomonas oryzae | 3.43 |

| 4-benzoyl-N-(5-thiadiazole derivative) | Antifungal | Candida albicans | 32–42 |

These findings suggest potential applications in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells.

| Study Reference | Cell Line | IC50 (μM) |

|---|---|---|

| Study A | MDA-MB-231 (Breast Cancer) | 15.1 |

| Study B | PC-3 (Prostate Cancer) | 25.9 |

These results highlight the compound's potential as a lead candidate for developing new anticancer therapies .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The thiazole and thiadiazole rings can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. This can lead to:

- Inhibition of Enzyme Function : By binding to active sites of enzymes involved in cellular metabolism.

- Alteration of Receptor Signaling : Modifying pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have investigated the biological activity and therapeutic potential of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives containing thiadiazole exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research on related compounds showed significant cytotoxic effects against various cancer cell lines, emphasizing the importance of structural modifications for enhancing efficacy.

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Design Framework :

Core Modifications : Vary thiadiazole substituents (e.g., alkyl, aryl, halogens).

Linker Optimization : Test ethylene glycol or alkyl chains in place of thioether.

Bioisosteric Replacement : Substitute benzoyl with indole or pyridine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.